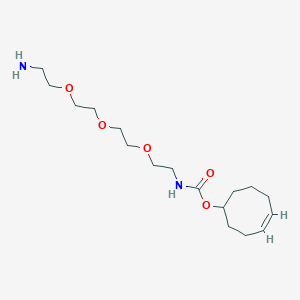
TCO-PEG3-Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO-PEG3-Amine, also known as trans-cyclooctene-polyethylene glycol3-amine, is a compound widely used in click chemistry. It features a trans-cyclooctene (TCO) moiety and a polyethylene glycol (PEG3) spacer arm, which provides enhanced solubility in aqueous media. The primary amine group makes it highly reactive with carboxylic acids and NHS esters .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction between the amine and carboxylic acid groups .
Industrial Production Methods
In industrial settings, the production of TCO-PEG3-Amine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
TCO-PEG3-Amine undergoes various types of chemical reactions, including:
Substitution Reactions: The primary amine group reacts with carboxylic acids and NHS esters.
Cycloaddition Reactions: The TCO moiety reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form stable dihydropyridazine linkages.
Common Reagents and Conditions
EDC: Used as an activator for reactions involving carboxylic acids.
Tetrazines: React with the TCO moiety under mild conditions to form stable linkages.
Major Products Formed
Dihydropyridazine Linkages: Formed from the reaction between TCO and tetrazines.
Amide Bonds: Formed from the reaction between the primary amine and carboxylic acids.
Aplicaciones Científicas De Investigación
TCO-PEG3-Amine is extensively used in various scientific research fields:
Chemistry: Utilized in click chemistry for bioconjugation and molecular imaging.
Biology: Employed in the modification of biopolymers and peptides.
Medicine: Used in drug delivery systems and diagnostic applications.
Industry: Applied in the development of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of TCO-PEG3-Amine involves its ability to undergo rapid and selective reactions with complementary molecules. The TCO moiety reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition, forming stable dihydropyridazine linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
TCO-PEG3-Oxyamine: Contains an oxyamine group instead of a primary amine.
TCO-PEG3-Biotin: Features a biotin moiety for biotin-streptavidin interactions.
TCO-PEG3-Maleimide: Contains a maleimide group for thiol-reactive conjugation.
Uniqueness
TCO-PEG3-Amine stands out due to its primary amine group, which provides versatility in reactions with carboxylic acids and NHS esters. The PEG3 spacer arm enhances solubility and reduces steric hindrance, making it a preferred choice for bioconjugation and molecular imaging .
Propiedades
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIOVAPNQNBQKL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115191.png)


![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B8115204.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115220.png)


